N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a thiazole-derived compound featuring a 2,4-difluorophenyl substituent at the 4-position of the thiazole ring and a 3-nitrobenzamide group attached to the thiazole’s nitrogen. Its molecular formula is C₁₆H₁₀F₂N₃O₃S, with a molecular weight of 362.34 g/mol (extrapolated from structural analogs in ). The nitro group at the meta position of the benzamide and the electron-withdrawing difluorophenyl moiety contribute to its unique electronic and steric profile, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications .
Properties
Molecular Formula |
C16H9F2N3O3S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H9F2N3O3S/c17-10-4-5-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22) |
InChI Key |
ISJFQDVZKKTCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH~4~) or hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br~2~) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr~3~).
Major Products
Oxidation: Formation of corresponding amine derivatives.
Reduction: Conversion to amine or hydroxylamine derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Pharmaceuticals: The compound is explored for its role in developing new therapeutic agents targeting specific biological pathways.
Material Science: Its unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N1-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiazole moieties play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide ()
- Molecular Formula : C₁₆H₈F₄N₂OS
- Molecular Weight : 352.31 g/mol
- Key Differences : Replaces the 3-nitrobenzamide with a 2,3-difluorobenzamide.
- Fluorine atoms on the benzamide may enhance metabolic stability but reduce π-π stacking interactions compared to the nitro group .
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide ()
- Molecular Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 353.40 g/mol
- Key Differences : Substitutes 2,4-difluorophenyl with 4-ethylphenyl.
- Implications: The ethyl group increases lipophilicity (logP ~3.5 vs. The lack of fluorine atoms diminishes electronic effects on the thiazole ring .
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide ()
- Molecular Formula : C₁₅H₇Cl₂F₂N₃OS
- Molecular Weight : 398.26 g/mol
- Key Differences : Replaces benzamide with a chlorinated pyridine-carboxamide.
- Implications : Chlorine atoms increase molecular weight and may enhance halogen bonding with targets. The pyridine ring introduces a basic nitrogen, altering pH-dependent solubility .
Variations in the Benzamide Group
3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide ()
- Molecular Formula : C₂₂H₁₄N₄O₃S
- Molecular Weight : 422.44 g/mol
- Key Differences : The thiazole is substituted at the 4-position with a phenyl group, and the benzamide is attached to a phenyl ring rather than directly to the thiazole.
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide ()
- Molecular Formula : C₁₇H₁₁F₂N₃O₃S
- Molecular Weight : 375.35 g/mol
- Key Differences : Adds a methyl group at the 3-position of the benzamide alongside the nitro group at the 4-position.
- Implications : The methyl group enhances lipophilicity (ΔlogP +0.5) and may stabilize the nitro group’s orientation via steric effects, improving target interaction .
Functional Group Replacements
N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide ()
- Molecular Formula : C₁₇H₁₂F₂N₂OS
- Molecular Weight : 342.36 g/mol
- Key Differences : Replaces nitrobenzamide with a simpler phenylacetamide.
- Implications : The lack of a nitro group reduces electrophilicity, likely diminishing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymatic targets .
Structural and Pharmacokinetic Trends
Electronic Effects
- Nitro Group : The 3-nitro substituent in the target compound creates a strong electron-withdrawing effect, polarizing the benzamide ring and enhancing hydrogen-bond acceptor capacity. This contrasts with analogs lacking nitro groups (e.g., ), which show reduced dipole moments .
- Analogs with non-fluorinated aryl groups (e.g., ) exhibit weaker electronic modulation .
Solubility and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
